molecular formula C9H9FO5S B13223800 Methyl 3-(fluorosulfonyl)-4-methoxybenzoate

Methyl 3-(fluorosulfonyl)-4-methoxybenzoate

Katalognummer: B13223800
Molekulargewicht: 248.23 g/mol
InChI-Schlüssel: PEXSWWVVYPLMAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(fluorosulfonyl)-4-methoxybenzoate is an organic compound characterized by the presence of a fluorosulfonyl group attached to a methoxybenzoate structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(fluorosulfonyl)-4-methoxybenzoate typically involves the introduction of a fluorosulfonyl group to a methoxybenzoate precursor. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the formation of the desired sulfonyl fluoride structure . The reaction conditions often involve the use of photoredox catalysts and specific radical precursors to facilitate the fluorosulfonylation process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for achieving consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(fluorosulfonyl)-4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include photoredox catalysts, radical initiators, and specific solvents that facilitate the desired transformations. For example, the use of sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF are prevalent in fluorosulfonylation reactions .

Major Products Formed

The major products formed from these reactions include various sulfonyl fluorides, which are valuable intermediates in organic synthesis and medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Methyl 3-(fluorosulfonyl)-4-methoxybenzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl 3-(fluorosulfonyl)-4-methoxybenzoate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. This interaction is crucial for its potential therapeutic effects and applications in chemical biology .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 3-(fluorosulfonyl)-4-methoxybenzoate is unique due to its specific combination of a fluorosulfonyl group and a methoxybenzoate structure

Eigenschaften

Molekularformel

C9H9FO5S

Molekulargewicht

248.23 g/mol

IUPAC-Name

methyl 3-fluorosulfonyl-4-methoxybenzoate

InChI

InChI=1S/C9H9FO5S/c1-14-7-4-3-6(9(11)15-2)5-8(7)16(10,12)13/h3-5H,1-2H3

InChI-Schlüssel

PEXSWWVVYPLMAW-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.